molecular formula C13H14N2O3S B6486222 methyl 4-oxo-3-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 451465-64-8

methyl 4-oxo-3-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6486222
CAS RN: 451465-64-8
M. Wt: 278.33 g/mol
InChI Key: HDGGDNBJDPFFIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve multiple chemical reactions, each of which needs to be understood in detail. The yield, purity, and efficiency of the synthesis process are also important factors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, or decomposition reactions that the compound undergoes when heated or exposed to light .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-oxo-3-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, focusing on six unique applications:

Antimicrobial Agents

Methyl 4-oxo-3-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects, making it a promising candidate for developing new antibiotics .

Anticancer Research

In the field of oncology, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interfering with their metabolic pathways. Studies have shown that it can inhibit the growth of certain cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .

Antioxidant Properties

Research has indicated that methyl 4-oxo-3-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This property is particularly valuable in preventing cellular damage and aging, and it could be utilized in developing supplements or pharmaceuticals aimed at enhancing cellular health .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, if the compound is a drug, the mechanism of action would describe how it affects the body .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

methyl 4-oxo-3-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7(2)15-11(16)9-5-4-8(12(17)18-3)6-10(9)14-13(15)19/h4-7H,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGGDNBJDPFFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129538
Record name Methyl 1,2,3,4-tetrahydro-3-(1-methylethyl)-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS RN

451465-64-8
Record name Methyl 1,2,3,4-tetrahydro-3-(1-methylethyl)-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451465-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-3-(1-methylethyl)-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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